N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide
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Overview
Description
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring, which is further substituted with an ethyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 1-(2-hydroxyethyl)piperazine, is synthesized through the reaction of piperazine with ethylene oxide.
Thiophene Substitution: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A simpler analog used in the synthesis of various pharmaceuticals.
2-(piperazin-1-yl)ethan-1-ol: Another related compound with similar structural features.
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: A compound with similar functional groups but different applications.
Uniqueness
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is unique due to its combination of a benzamide core with a thiophene ring and a piperazine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H27N3O2S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[5-ethyl-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C20H27N3O2S/c1-2-18-14-17(15-23-10-8-22(9-11-23)12-13-24)20(26-18)21-19(25)16-6-4-3-5-7-16/h3-7,14,24H,2,8-13,15H2,1H3,(H,21,25) |
InChI Key |
XLJUACHNDRMNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)CCO |
Origin of Product |
United States |
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